molecular formula C14H13ClF3NO5S B1406781 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate CAS No. 1354783-51-9

2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate

Cat. No.: B1406781
CAS No.: 1354783-51-9
M. Wt: 399.8 g/mol
InChI Key: ZOKOQSAHDGQCHV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate is a complex organic compound characterized by its unique chemical structure

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate typically involves multiple steps, starting with the preparation of the core phenoxy and aniline structures. The reaction conditions often require controlled environments with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the raw materials are combined under optimized conditions. The process may include purification steps such as crystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen into the compound, altering its chemical properties.

    Reduction: This process can remove oxygen or add hydrogen, changing the compound’s reactivity.

    Substitution: This involves replacing one functional group with another, which can significantly modify the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: This compound shares a similar phenoxy structure but differs in its functional groups and overall reactivity.

    2-(4-Chloro-2-methylphenoxy)propionate: Another related compound with a similar core structure but different substituents.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline sulfate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)aniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO.H2O4S/c1-8-6-10(15)3-5-12(8)20-13-4-2-9(7-11(13)19)14(16,17)18;1-5(2,3)4/h2-7H,19H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKOQSAHDGQCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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